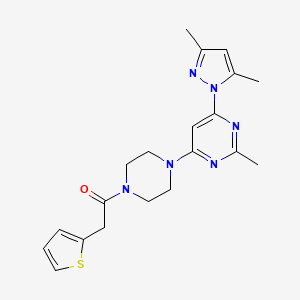![molecular formula C18H14N4OS4 B2478424 4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide CAS No. 397290-39-0](/img/structure/B2478424.png)
4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not reported in the literature, compounds with similar structures have been evaluated for their reactivity . For instance, thiazolo [4,5-d]pyrimidin-7 (6H)-ones were investigated as potential inhibitors of various enzymes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into related benzamide and thiazole derivatives highlights innovative synthetic routes and chemical properties. For instance, alternative products in one-pot reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide have been documented, showcasing the versatility of such compounds in synthetic organic chemistry (A. Krauze et al., 2007). These findings emphasize the compound's role in exploring new chemical transformations and synthesizing heterocyclic compounds, which are crucial in drug discovery and material science.
Antimicrobial and Antifungal Applications
Benzamide derivatives, including those with thiazole moieties, have been evaluated for their antimicrobial and antifungal activities. For instance, certain 1,2,4-triazole derivatives have demonstrated significant antibacterial and antifungal properties, indicating the potential of related compounds in developing new antimicrobial agents (Yatin J. Mange et al., 2013). This suggests that the compound could be of interest in the search for new treatments against microbial infections.
Anticancer Research
The synthesis and anticancer evaluation of derivatives similar in structure to the queried compound have been a significant focus, revealing promising leads against various cancer cell lines. For example, certain benzamide derivatives have shown moderate to excellent anticancer activity, highlighting the therapeutic potential of such compounds in oncology research (B. Ravinaik et al., 2021). These findings support the exploration of related compounds, including the one , in developing new anticancer therapies.
Enzyme Inhibition
Benzamide derivatives with thiourea-substituted benzenesulfonamides have been synthesized as carbonic anhydrase inhibitors, offering insights into designing selective enzyme inhibitors (M. Tuğrak et al., 2020). This research underscores the compound's potential application in targeting specific enzymes for therapeutic purposes, particularly in conditions like glaucoma.
Material Science and Supramolecular Chemistry
The role of methyl functionality and non-covalent interactions in benzamide derivatives has been investigated for applications in material science, particularly in gelation behavior and supramolecular assembly (P. Yadav & Amar Ballabh, 2020). These studies highlight the potential of such compounds in developing new materials with specific physical properties, such as gelators for biomedical applications.
Eigenschaften
IUPAC Name |
4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS4/c1-9-3-5-10(6-4-9)15(23)21-16(24)22-17-19-11-7-8-12-14(13(11)26-17)27-18(20-12)25-2/h3-8H,1-2H3,(H2,19,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCRUHFGTZUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

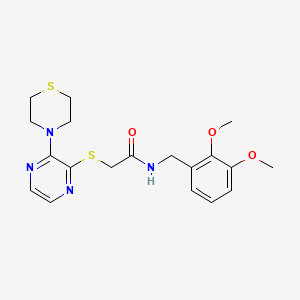

![2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene](/img/structure/B2478347.png)
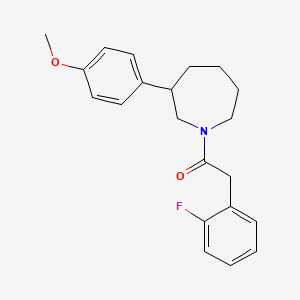
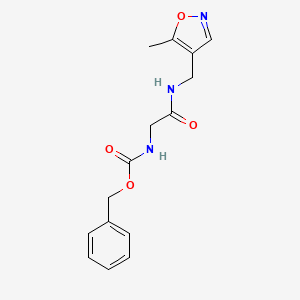
![8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478355.png)

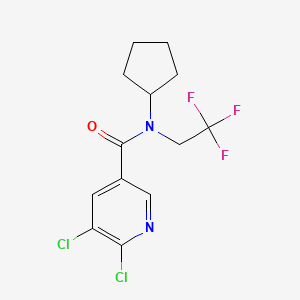
![4-tert-butyl-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2478358.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B2478360.png)
![4-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2478361.png)
![Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478362.png)
![2-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2478363.png)
